5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
Molecular Formula |
C7H14N4S |
|---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
3-(2-aminoethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H14N4S/c1-5(2)11-6(3-4-8)9-10-7(11)12/h5H,3-4,8H2,1-2H3,(H,10,12) |
InChI Key |
JPLNUYRFYZUESA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NNC1=S)CCN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol generally follows a strategic sequence involving:
- Formation of the 1,2,4-triazole-3-thiol core,
- Introduction of the isopropyl group at the 4-position,
- Attachment of the 2-aminoethyl substituent at the 5-position.
The synthetic approach often begins with commercially available or easily synthesized 1,2,4-triazole-5-thione derivatives, which undergo alkylation, hydrazinolysis, and subsequent functional group transformations.
Stepwise Preparation Based on Literature
A representative synthetic route is outlined below, adapted and confirmed by research findings from peer-reviewed journals and chemical suppliers:
Detailed Reaction Example
Based on the synthetic scheme reported in the literature for similar 1,2,4-triazole-3-thiol derivatives:
Step 1: The starting material 1,2,4-triazole-5-thione is reacted with isopropyl bromide in the presence of triethylamine in DMF at room temperature to yield 4-(propan-2-yl)-1,2,4-triazole-3-thiol intermediate.
Step 2: The intermediate is then reacted with 2-chloroethylamine hydrochloride under reflux in propan-2-ol with a suitable base to substitute the 5-position with the 2-aminoethyl group, yielding the target compound 5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol.
Step 3: The product is purified by recrystallization and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.
Analytical Characterization and Yields
The synthesized compound is typically characterized by:
- [^1H NMR and ^13C NMR Spectroscopy](pplx://action/followup): Confirming the presence of isopropyl and aminoethyl groups, as well as the triazole ring protons and carbons.
- Infrared (IR) Spectroscopy: Identification of characteristic thiol (–SH) stretching vibrations and amino group signals.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular formula.
- Melting Point Determination: Typically around 109–111 °C for similar compounds.
| Characterization Method | Observed Data | Interpretation |
|---|---|---|
| ^1H NMR (DMSO-d6) | Multiplets at 1.2–1.3 ppm (isopropyl CH3), triplet at ~3.1 ppm (CH2 adjacent to NH2), broad singlet at ~4.5 ppm (NH2) | Confirms isopropyl and aminoethyl substitution |
| IR (KBr) | Peaks at ~2550 cm^-1 (–SH), 3300–3500 cm^-1 (NH2) | Confirms thiol and amino groups |
| MS (ESI) | Molecular ion peak at m/z consistent with C7H13N5S | Confirms molecular weight |
| Melting Point | 109–111 °C | Consistent with literature values |
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Alkylation + Aminoethylation | 1,2,4-triazole-5-thione | Isopropyl halide, 2-chloroethylamine | Room temp to reflux, DMF/Propan-2-ol | 70–90% | Straightforward, good yields | Requires careful control of alkylation step |
| Hydrazide Intermediate Route | Ethyl chloroacetate + hydrazine hydrate | Triethylamine, reflux | 80–95% (intermediates) | Allows further functionalization | Multi-step, longer synthesis time |
Research Findings and Notes
The synthetic route involving alkylation of 1,2,4-triazole-5-thione followed by reaction with aminoethyl derivatives is well-documented and yields high purity products suitable for biological evaluation.
Variations in the alkylating agent and aminoalkyl substituent allow for structural diversity, which is critical for tuning biological activity.
The compound’s thiol group is reactive and can be further derivatized to form hydrazones or other bioactive hybrids, expanding its application scope.
Purity and structural confirmation via NMR and IR are essential to ensure reproducibility and correct assignment of the substitution pattern.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, imides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Amides, imides, and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives that can be used in catalysis, coordination chemistry, and as ligands in metal complexes.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or as a scaffold for drug design. Its ability to interact with biological macromolecules makes it a candidate for developing new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring is known to enhance the biological activity of many compounds, making it a valuable structure in drug development.
Industry
In the industrial sector, 5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is used in the formulation of agrochemicals, corrosion inhibitors, and as an additive in polymer production to enhance material properties.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The triazole ring can interact with nucleic acids and proteins, potentially disrupting biological processes and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical behavior of 1,2,4-triazole-3-thiol derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Key Observations:
- Aryl/Heteroaryl Substituents (e.g., Yucasin): Increase hydrophobicity, favoring membrane penetration in biological systems.
- Halogenated Derivatives (e.g., Bromofuryl): Improve electrophilicity and reactivity in cross-coupling reactions.
Research Findings and Data Tables
Yield and Characterization of Select Derivatives
Biological Activity
5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol, also known as a triazole-thiol compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities.
- Molecular Formula : C7H14N4S
- Molecular Weight : 222.74 g/mol
- CAS Number : 1185293-14-4
The structure of the compound features a triazole ring substituted with a thiol group and an aminoethyl chain, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazole-thiol compounds exhibit significant antimicrobial properties. For instance:
- A study on related triazole-thiol derivatives showed promising antibacterial activity comparable to standard antibiotics like gentamicin and ciprofloxacin .
- The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Antitumor Activity
5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has also been evaluated for its antitumor potential:
- In vitro studies have demonstrated that triazole derivatives can inhibit the proliferation of various cancer cell lines. For example, certain synthesized derivatives exhibited selective cytotoxicity against melanoma and breast cancer cell lines .
- The presence of the triazole moiety enhances the interaction with biological receptors, which is crucial for anticancer activity. The compounds were shown to induce apoptosis in cancer cells through various pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit dihydrofolate reductase (DHFR), an important enzyme in folate metabolism:
- A derivative was found to have an IC₅₀ value of 0.03 μM, indicating a potent inhibition compared to methotrexate (MTX), which is a standard DHFR inhibitor .
- Molecular modeling studies suggest that the binding affinity is enhanced due to interactions with key amino acids in the enzyme's active site .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity Assessment :
- DHFR Inhibition :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions (solvent, temperature) be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves using 2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetonitrile derivatives as precursors in absolute alcohol (e.g., propanol or butanol) under HCl saturation . Optimization includes adjusting solvent polarity (e.g., ethanol for recrystallization) and reaction time (2–4 hours under reflux). Monitoring via TLC ensures reaction completion.
Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of ¹H-NMR (to resolve substituent positions and confirm thiol proton absence due to tautomerism), elemental analysis (C, H, N, S content within ±0.3% of theoretical values), and LC-MS (for molecular ion validation). Purity is assessed via HPLC (>95% peak area) and melting point consistency .
Q. How does the solubility profile of this compound in organic solvents and aqueous systems influence its applicability in pharmacological assays?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and alcohols but poorly soluble in water. For in vitro assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity). For aqueous compatibility, consider salt formation (e.g., sodium/potassium salts via NaOH/KOH neutralization) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this triazole derivative, and what validation methods are required?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) against target proteins (e.g., fungal CYP51 for antifungal activity). Validate predictions with ADME/Tox profiling (SwissADME) and experimental assays (MIC tests against Candida spp.). Discrepancies between docking scores and bioactivity require re-evaluation of ligand protonation states or target flexibility .
Q. What strategies improve synthetic yields when scaling up production while maintaining structural integrity?
- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of triazole precursor to alkylating agent) and use high-purity solvents (HPLC-grade alcohols). For scale-up, employ dropwise addition of reagents to control exothermic reactions. Post-synthesis, recrystallize from ethanol to remove byproducts (e.g., unreacted nitriles) .
Q. What are the challenges in interpreting NMR data for triazole derivatives with multiple substituents, and how can coupling constant analysis resolve ambiguities?
- Methodological Answer : Overlapping signals (e.g., methyl and aminoethyl groups) complicate ¹H-NMR interpretation. Use 2D-COSY and HSQC to assign proton-proton correlations. Coupling constants (e.g., J = 2–3 Hz for vicinal protons in the triazole ring) differentiate tautomeric forms .
Q. How does the formation of metal complexes (e.g., Fe²⁺, Cu²⁺) affect the compound’s bioactivity, and what coordination chemistry principles govern these interactions?
- Methodological Answer : Metal chelation (via thiol and amino groups) enhances antimicrobial activity. Synthesize complexes by mixing the compound with metal sulfates (e.g., CuSO₄) in aqueous NaOH. Characterize via UV-Vis (d-d transitions) and ESI-MS (m/z peaks for [M+Cu]⁺ adducts). Bioactivity is tested via agar diffusion assays .
Q. What experimental approaches resolve contradictions between theoretical calculations and observed physicochemical properties (e.g., logP vs experimental solubility)?
- Methodological Answer : Discrepancies arise from tautomerism or solvent effects. Use shake-flask method to measure logP experimentally (octanol/water partitioning). Compare with computational predictions (ChemAxon or ACD/Labs). Adjust QSPR models by incorporating tautomeric equilibrium constants derived from pH-solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
